4-Methylpentyl isobutyrate

Description

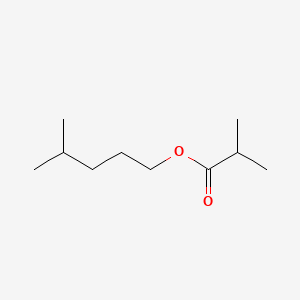

Structure

3D Structure

Properties

CAS No. |

35852-44-9 |

|---|---|

Molecular Formula |

C10H20O2 |

Molecular Weight |

172.26 g/mol |

IUPAC Name |

4-methylpentyl 2-methylpropanoate |

InChI |

InChI=1S/C10H20O2/c1-8(2)6-5-7-12-10(11)9(3)4/h8-9H,5-7H2,1-4H3 |

InChI Key |

AJCVRKAWPQPCAA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCOC(=O)C(C)C |

Origin of Product |

United States |

Natural Occurrence and Biogenesis in Biological Systems

Distribution in Flora

Presence in Capsicum Species and Related Cultivars

The compound 4-Methylpentyl isobutyrate has been identified as a volatile component in various pepper species (Capsicum spp.). frontiersin.orgmdpi.commdpi.com Its presence is particularly noted in Capsicum chinense, a species known for its distinct fruity and floral aromas. frontiersin.orgnih.govsemanticscholar.org Research has shown that the accumulation of esters, including this compound, can be specific to certain varieties. For instance, it has been detected in fermented chili peppers (Capsicum frutescens L.) and is among the esters that contribute to their characteristic aroma profile. mdpi.comresearchgate.net In a comparative analysis, 4-methylpentyl isovalerate, a related compound, was found to be highly accumulated in the WH variety of pepper, while other esters were more prominent in the QH variety. frontiersin.orgnih.gov The content of these volatile esters can vary significantly between pungent and non-pungent varieties of C. chinense. researchgate.net

The following table provides a summary of the presence of this compound and related esters in different Capsicum species and cultivars based on recent studies.

| Compound | Species/Cultivar | Key Findings | Reference |

|---|---|---|---|

| This compound | Capsicum frutescens L. (fermented) | Identified as a discriminant volatile compound, with higher content in samples fermented with aged brine in a jar. | mdpi.comresearchgate.net |

| 4-Methylpentyl isovalerate | Capsicum chinense (WH variety) | Highly accumulated in the WH variety compared to the QH variety. | frontiersin.orgnih.gov |

| 4-Methylpentyl 3-methylbutanoate | Capsicum chinense 'JT-1' | Identified as the main odor-contributing volatile with a fruity aroma, with concentrations increasing dramatically at 4 weeks after flowering. | researchgate.net |

| General Volatile Esters | Capsicum chinense | Content is much higher in C. chinense, particularly pungent varieties, compared to C. annuum. | researchgate.net |

Roles in Plant Volatilome and Fruit Development

Volatile esters, including this compound, are crucial components of the plant volatilome, which encompasses the array of volatile organic compounds (VOCs) emitted by plants. nih.gov These compounds are fundamental in defining the characteristic aroma of many fruits and play a significant role in plant-to-plant interactions, signaling to symbiotic organisms, and attracting pollinators. nih.gov In peppers, esters are major contributors to the fruity and exotic aroma profiles. researchgate.net

The synthesis and accumulation of these esters are tightly linked to fruit development and ripening. researchgate.netbritannica.com A noticeable shift in the volatile profile often occurs as the fruit matures, with a transition from aldehydes and alcohols to a dominance of esters. researchgate.net For example, in the 'JT-1' variety of C. chinense, the concentration of 4-methylpentyl 3-methylbutanoate increases significantly around four weeks after flowering, coinciding with this shift. researchgate.net This developmental regulation suggests a programmed biosynthesis that contributes to the final sensory qualities of the ripe fruit. The availability of precursors, which is highly dependent on the ripening stage, is a key determinant of the types and quantities of volatile esters produced. researchgate.net

Biosynthetic Pathways

The formation of this compound and other branched-chain esters in plants is a complex process involving several interconnected metabolic pathways.

Involvement of Fatty Acid Metabolism Pathways

The biosynthesis of the alcohol moiety of many esters is linked to fatty acid metabolism. britannica.comnih.gov In this pathway, long-chain fatty acids can be shortened through processes like β-oxidation to provide the necessary carbon skeletons for alcohols. frontiersin.org The lipoxygenase (LOX) pathway is also a key route for generating volatile compounds. nih.govmdpi.comfrontiersin.org This pathway starts with the oxygenation of polyunsaturated fatty acids by lipoxygenase enzymes, leading to the formation of hydroperoxides. mdpi.comfrontiersin.org These intermediates are then cleaved by hydroperoxide lyase (HPL) into aldehydes, which can be subsequently reduced to alcohols by alcohol dehydrogenase (ADH). nih.govfrontiersin.org These alcohols then become available for esterification.

Contribution of Branched-Chain Amino Acid Pathways (BCAAP)

The branched-chain acyl moiety of this compound, which is isobutyrate, is derived from the catabolism of branched-chain amino acids (BCAAs), such as valine. acs.orgnih.govnih.gov The branched-chain amino acid pathway (BCAAP) is crucial for the synthesis of not only the amino acids themselves but also a variety of secondary metabolites, including branched-chain esters. nih.gov The initial step in the catabolism of BCAAs is a transamination reaction catalyzed by branched-chain aminotransferase (BCAT), which converts the amino acid to its corresponding α-keto acid. acs.orgwikipedia.org For instance, valine is converted to α-ketoisovalerate. This α-keto acid can then be further metabolized to form the acyl-CoA thioester, isobutyryl-CoA, a direct precursor for the isobutyrate portion of the final ester. acs.org Studies have shown a positive correlation between the expression of the CcBcat4 gene and the accumulation of branched esters in peppers, highlighting the importance of this pathway. mdpi.com

Enzyme Systems and Gene Regulation in Ester Formation

The final step in the biosynthesis of this compound is the esterification of the alcohol (4-methylpentanol, derived from fatty acid metabolism or BCAA catabolism) with the acyl-CoA (isobutyryl-CoA, from the BCAAP). This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). researchgate.netresearchgate.netnih.gov AATs are responsible for transferring the acyl group from an acyl-CoA to an alcohol, leading to the formation of an ester. researchgate.net

The expression of AAT genes is a critical factor influencing the levels of volatile esters in fruits. researchgate.netnih.gov In Capsicum, the transcript level of AAT1 has been identified as a potential determinant of the variation in volatile ester content. researchgate.net The regulation of these biosynthetic genes is complex and can be influenced by various factors, including transcription factors. nih.govmdpi.com For example, in strawberry, certain transcription factors like ERF, AP2, and WRKY have been shown to be involved in regulating the expression of AAT genes. nih.gov The availability of both the alcohol and acyl-CoA substrates, which is linked to the activity of the upstream fatty acid and amino acid metabolic pathways, also plays a crucial role in determining the final ester profile of the fruit. researchgate.net

The following table lists the key enzymes involved in the biosynthesis of this compound.

| Enzyme | Abbreviation | Function | Pathway | Reference |

|---|---|---|---|---|

| Lipoxygenase | LOX | Oxygenation of polyunsaturated fatty acids to form hydroperoxides. | Fatty Acid Metabolism | nih.govmdpi.comfrontiersin.org |

| Hydroperoxide Lyase | HPL | Cleavage of hydroperoxides to form aldehydes. | Fatty Acid Metabolism | nih.govfrontiersin.org |

| Alcohol Dehydrogenase | ADH | Reduction of aldehydes to alcohols. | Fatty Acid Metabolism | nih.govfrontiersin.org |

| Branched-chain Aminotransferase | BCAT | Transamination of branched-chain amino acids to α-keto acids. | Branched-Chain Amino Acid Pathway | mdpi.comacs.orgwikipedia.org |

| Alcohol Acyltransferase | AAT | Catalyzes the final esterification step between an alcohol and an acyl-CoA. | Ester Formation | researchgate.netresearchgate.netnih.gov |

Microbial Contributions to Formation

The biosynthesis of the ester this compound in natural systems is significantly influenced by microbial activity, particularly within fermentation processes. The metabolic pathways of various microorganisms, including bacteria and fungi, can lead to the formation of a diverse array of volatile organic compounds (VOCs), which contribute to the final flavor and aroma profiles of fermented foods. This section explores the specific roles of microbial communities in the synthesis of this compound.

Role of Lactic Acid Bacteria in Fermentation Processes

Lactic acid bacteria (LAB) are fundamental to many food fermentations, creating a characteristic acidic environment through the production of lactic acid from carbohydrates. nih.govnmkl.org While direct synthesis of this compound by LAB is not extensively documented, their metabolic activity is crucial for establishing the conditions that favor the growth and enzymatic activities of other microorganisms, such as yeasts, which are known to produce esters. oup.com

pH Reduction: By producing lactic acid, LAB rapidly lower the pH of the fermenting mash. oup.comsemanticscholar.org This acidic environment inhibits the growth of many spoilage and pathogenic bacteria, creating a selective medium for acid-tolerant yeasts and other beneficial microbes. nih.gov

Symbiotic Relationships: In many fermentations, LAB and yeasts exhibit a symbiotic relationship. oup.com LAB create the low-pH environment, and in turn, yeasts can produce growth factors and other metabolites that benefit the bacteria. This complex interaction defines the characteristics of the final product. oup.com

Precursor Availability: While not their primary role, the metabolic activities of LAB can influence the pool of available precursors, such as organic acids and alcohols, which are the building blocks for ester synthesis by yeasts.

In the natural fermentation of products like chili pepper mash, LAB are integral to the initial stages, setting the stage for the subsequent microbial succession and the development of the full flavor profile, which can include esters like this compound. oup.com

Influence of Yeast and Fungal Communities on Ester Profiles

Yeast and filamentous fungi are primary contributors to the synthesis of esters, including this compound, during fermentation. nih.gov Their metabolic activity is a key driver in the formation of the complex aroma profiles of fermented foods and beverages. nih.govpsecommunity.org Esters are generally formed through the enzymatic esterification of an alcohol with a carboxylic acid, a reaction often catalyzed by yeast alcohol acetyltransferases (AATs). The precursors—alcohols and acids—are also products of microbial metabolism. mdpi.comnih.gov

The diversity and succession of yeast and fungal communities throughout the fermentation process play a significant role in the final concentration of volatile compounds. psecommunity.org In the fermentation of chili peppers, for instance, esters are among the most abundant volatile components, contributing significantly to the fruity and floral notes of the final product. mdpi.com

Research has identified correlations between specific fungal genera and the profile of volatile compounds in fermented products. In the traditional fermentation of Capsicum annuum L., a bidirectional analysis revealed that the genera Pichia, Hanseniaspora, Cryptococcus, Debaryomyces, and Trichosporon were closely correlated with the concentrations of various volatile flavor components, including esters closely related to this compound. psecommunity.orgmdpi.com

Hanseniaspora is often a dominant fungus throughout the entire fermentation process of peppers. psecommunity.org Studies on wine fermentation have also noted that Hanseniaspora strains can produce significant amounts of acetate (B1210297) esters. researchgate.net Similarly, Pichia has been identified as a dominant fungal genus in some fermentations, known for producing a variety of alcohols, organic acids, and esters. psecommunity.orgmdpi.com While direct correlations for this compound are still under investigation, the abundance of these genera is a key indicator of ester production potential. For example, analysis of fermented peppers showed that the abundance of Debaryomyces was negatively correlated with the concentrations of 4-methylpentyl 2-methylbutanoate and 4-methylpentyl 3-methylbutanoate, suggesting complex interactions where some fungi may influence the consumption or conversion of certain esters. psecommunity.orgmdpi.com

| Fungal Genus | Observed Correlation with Related Esters | General Contribution |

|---|---|---|

| Hanseniaspora | Correlated with various volatile flavor components. | Often a dominant fungus throughout fermentation. psecommunity.org |

| Pichia | Correlated with various volatile flavor components. | Known to produce large amounts of alcohols, organic acids, and esters. mdpi.com |

| Cryptococcus | Correlated with various volatile flavor components. | Contributes to the overall volatile profile. psecommunity.org |

| Debaryomyces | Negatively correlated with 4-methylpentyl 2-methylbutanoate and 4-methylpentyl 3-methylbutanoate. | Produces various flavor compounds; may influence ester concentration through complex interactions. psecommunity.orgmdpi.com |

| Trichosporon | Correlated with various volatile flavor components. | Contributes to the overall volatile profile. psecommunity.org |

Environmental and Processing Factors Affecting Microbial Biosynthesis

The production of this compound by microbial communities is highly sensitive to environmental and processing conditions. These factors can influence microbial growth, enzyme activity, and the availability of precursors.

Key factors include:

Fermentation Brine and Containers: In Chinese pickled chili peppers, the use of aged brine in jar fermentation resulted in significantly higher concentrations of esters, including this compound, compared to fermentations using fresh brine or in pool containers. semanticscholar.orgnih.gov The aged brine likely contains an established and adapted microbial community and a higher concentration of precursors, leading to more robust ester production. mdpi.comnih.gov

Fermentation Time: The concentration of this compound can change over the course of fermentation. In one study on red hot chili pepper mash, it was the most abundant volatile compound at the start of fermentation but its concentration declined after 30 days, indicating that it may be an intermediate compound that is later converted to other molecules. oup.com

Processing Techniques: Specific food processing steps can induce the formation of certain volatiles. During the manufacturing of Tieguanyin tea, new fatty acid-derived volatiles, including this compound, were produced, with the green-making and spreading techniques having the greatest effect. mdpi.com

Post-Fermentation Processing: Treatments such as pasteurization can significantly alter the volatile profile. Thermal pasteurization of acidified chili peppers led to a substantial decrease in the concentration of several esters, including a 28.88% reduction in 4-methylpentyl 3-methylbutanoate and a 32.90% reduction in 4-methylpentyl 2-methylbutanoate, likely due to oxidative reactions and acid-catalyzed hydrolysis. researchgate.net

| Factor | Product | Effect on Ester Concentration | Source |

|---|---|---|---|

| Aged Brine (vs. Fresh Brine) | Pickled Chili Pepper | Significantly higher content of this compound. | semanticscholar.orgnih.gov |

| Jar Fermentation (vs. Pool) | Pickled Chili Pepper | Higher content of this compound. | semanticscholar.orgnih.gov |

| Fermentation Time | Red Hot Chili Pepper Mash | Highest at the beginning, declined after 30 days. | oup.com |

| Green-making/Spreading | Tieguanyin Tea | Production of this compound observed. | mdpi.com |

| Thermal Pasteurization | Acidified Chili Pepper | Significant decrease in related esters (e.g., 4-methylpentyl 2-methylbutanoate). | researchgate.net |

An in-depth analysis of the synthetic pathways leading to isobutyrate esters, with a focus on this compound, reveals a variety of established and innovative chemical strategies. These methodologies encompass classical esterification reactions, the use of advanced catalytic systems, and the derivatization of precursor molecules to achieve the desired chemical architecture.

Physicochemical Properties

Physical Properties

The physical state and key values for this compound are summarized below.

| Property | Value |

| Boiling Point | 185.00 °C (estimated) thegoodscentscompany.com |

| Melting Point | -78 °C (estimated) chemicalbook.com |

| Density | 0.8771 g/cm³ (estimated) chemicalbook.com |

| Refractive Index | 1.3889 (estimated) chemicalbook.com |

| Vapor Pressure | 0.700000 mmHg @ 25.00 °C (estimated) thegoodscentscompany.com |

| Flash Point | 149.00 °F (65.20 °C) (estimated) thegoodscentscompany.com |

| logP (o/w) | 3.530 (estimated) thegoodscentscompany.com |

Chemical Properties

This compound exhibits chemical properties typical of esters. It can undergo hydrolysis, a reaction with water that breaks the ester bond to yield 4-methylpentanol and isobutyric acid. This process can be catalyzed by acids or bases. Like other esters, it can also participate in transesterification reactions, where the 4-methylpentyl group is exchanged with another alcohol moiety.

Advanced Analytical Techniques for Detection and Quantification

Chromatographic Separation Methods

Chromatography is a fundamental technique for separating the components of a mixture. For a volatile ester like 4-methylpentyl isobutyrate, gas chromatography is the method of choice.

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. etamu.edu In this process, a sample is vaporized and injected into the GC, where compounds are separated based on their physical and chemical properties, such as boiling point and polarity, as they pass through a capillary column. etamu.edu Each separated compound has a characteristic retention time. etamu.edu

Upon exiting the GC column, the molecules enter the mass spectrometer, where they are ionized and fragmented. The resulting fragments are sorted by their mass-to-charge ratio, producing a unique mass spectrum that serves as a chemical "fingerprint." etamu.edu By comparing this spectrum to established libraries, such as the NIST Mass Spectrometry Data Center, a compound can be identified. nih.gov

This technique has been successfully used to identify this compound in complex natural matrices. For instance, a non-targeted analysis of volatile aroma components in different varieties of pepper fruit identified this compound as a key ester contributing to the fruit's aromatic profile. mdpi.com

Table 1: Identification of this compound in Pepper Fruit Varieties via GC-MS

| Pepper Variety Sample | Relative Content of this compound (Mean ± SD) |

| Chaotian pepper (Green) | 20.54 ± 1.68 |

| Chaotian pepper (Breaking) | 0.22 ± 0.04 |

| Chaotian pepper (Maturation) | 3.36 ± 0.23 |

| Hainan Huangdenglong pepper (Green) | 1.19 ± 0.09 |

| Hainan Huangdenglong pepper (Breaking) | 31.63 ± 0.17 |

| Hainan Huangdenglong pepper (Maturation) | 8.66 ± 0.37 |

| Ghost pepper (Green) | 12.35 ± 0.48 |

| Ghost pepper (Breaking) | 4.96 ± 0.43 |

| Ghost pepper (Maturation) | 14.57 ± 4.46 |

| Hybrid Huangdenglong pepper (Green) | 5.15 ± 0.96 |

| Hybrid Huangdenglong pepper (Breaking) | 16.59 ± 0.75 |

| Hybrid Huangdenglong pepper (Maturation) | 3.43 ± 0.37 |

Data sourced from a non-targeted metabolome study on pepper fruits. mdpi.com

Headspace solid-phase microextraction (HS-SPME) is a modern, solvent-free sample preparation technique that is particularly effective for the extraction of volatile and semi-volatile compounds from solid, liquid, and gaseous samples. chromatographyonline.comd-nb.info The method integrates sampling, extraction, and concentration into a single step. d-nb.info

In HS-SPME, a fused-silica fiber coated with a specific polymeric stationary phase is exposed to the headspace (the vapor phase) above a sample in a sealed vial. chromatographyonline.comd-nb.info Volatile analytes, such as this compound, partition from the sample matrix into the headspace and are then adsorbed by the fiber coating. chromatographyonline.com After an equilibrium period, the fiber is withdrawn and inserted directly into the heated injection port of a gas chromatograph, where the adsorbed compounds are thermally desorbed and transferred to the GC column for separation and subsequent detection by MS. chromatographyonline.comnih.gov This technique is widely used for the analysis of volatile compounds in food, beverages, and plant materials. nih.gov

Gas chromatography-olfactometry (GC-O) is a specialized analytical technique that adds a sensory dimension to instrumental analysis. It is used to identify which specific volatile compounds in a mixture are responsible for its characteristic aroma. nih.govnih.gov The system works by splitting the effluent from the GC column into two paths: one leads to a conventional detector like an MS for chemical identification, while the other is directed to a "sniffing port." odourobservatory.org

Spectroscopic Identification Approaches (General)

While GC-MS is a primary tool for identifying compounds in a mixture, other spectroscopic methods are essential for the unambiguous confirmation of a molecule's structure, particularly when a pure standard is being analyzed or a new compound is isolated. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy provide complementary information. nih.gov For a compound like this compound, 13C NMR spectroscopy would provide information on the carbon skeleton, while IR spectroscopy would confirm the presence of key functional groups, such as the characteristic ester carbonyl (C=O) bond. nih.gov

Integrative Omics and Data Analysis

Modern analytical strategies often involve "omics" approaches, which look at a comprehensive set of molecules in a biological system. For volatile compounds, metabolomics is the relevant field.

Non-targeted metabolomics is a global analytical approach that aims to detect and quantify as many metabolites as possible in a biological sample simultaneously. e-enm.org This hypothesis-generating method provides a broad snapshot of the metabolic state of a cell, tissue, or organism under specific conditions. frontiersin.org Typically employing high-resolution mass spectrometry coupled with a separation technique like liquid or gas chromatography, this approach captures a wide array of chemical features from a sample. nih.gov

The resulting data is complex, requiring advanced bioinformatics and statistical analysis to identify significant differences between sample groups and to putatively identify compounds of interest. helsinki.fi A non-targeted metabolome profiling study using GC-MS was successfully employed to analyze the volatile organic compounds in different pepper varieties. mdpi.com This research not only identified this compound but also quantified its relative changes during different stages of fruit development, showcasing the power of this approach to discover and track specific compounds within a complex biological system. mdpi.com

Transcriptome Analysis Correlated with Volatile Compound Synthesis

The biosynthesis of volatile compounds like this compound in organisms, particularly plants, is a genetically controlled process. Transcriptome analysis, which involves sequencing all RNA molecules in a sample, provides a snapshot of the genes that are actively being expressed at a specific moment. By correlating this gene expression data with the measured abundance of volatile compounds (the "volatilome"), researchers can identify candidate genes and metabolic pathways responsible for the synthesis of specific aroma molecules. nih.govresearchgate.net

In studies on pepper (Capsicum spp.), a fruit known for its rich and diverse aroma profile, integrative analysis of the metabolome and transcriptome has been a powerful tool. frontiersin.org Research has shown that volatile esters are primary components of pepper aroma. nih.govresearchgate.net The synthesis of these esters, including branched-chain esters related to this compound, is closely linked to the fatty acid and amino acid metabolic pathways. mdpi.com

Key research findings from studies on pepper fruits illustrate this correlation:

Gene Identification: Transcriptome analysis has identified numerous differentially expressed genes (DEGs) and transcription factors (TFs) that are enriched in metabolic pathways related to VOC synthesis. nih.govresearchgate.net Key gene families implicated in the final steps of ester formation include alcohol dehydrogenase (ADH) and alcohol acyltransferase (AAT). frontiersin.orgmdpi.com The lipoxygenase (LOX) and hydroperoxide lyase (HPL) genes are also crucial, as they are involved in the production of aldehyde and alcohol precursors from fatty acids. mdpi.comfrontiersin.org

Correlation with Ester Accumulation: Studies have successfully correlated the expression levels of specific genes with the accumulation of certain esters. For instance, the upregulation of a gene identified as CcBcat4 was found to be essential for the accumulation of 4-methylpentyl 3-methylbutanoate in Capsicum chinense, highlighting how this technique can pinpoint key genetic determinants. researchgate.net Similarly, another study confirmed that the expression pattern of a specific branched-chain amino acid aminotransferase (BCAT) gene was consistent with the changing content of 4-methylpentyl-8-methyl-nonanoate. mdpi.com

Developmental Stage Analysis: By applying this integrated approach at different developmental stages of pepper fruits, researchers have observed significant shifts in both gene expression and volatile profiles. nih.gov For example, a notable increase in the concentration of esters often occurs as the fruit ripens, which corresponds to changes in the expression of synthesis-related genes. researchgate.net

The following table presents data from a study on various pepper kinds and developmental stages, showing the relative abundance of this compound, demonstrating its varying concentration which can be correlated with transcriptomic data.

| Sample Code | Pepper Variety/Stage | Relative Abundance of this compound (Mean ± SD) |

|---|---|---|

| Z8-A-I | Variety 1 - Stage 1 | 20.54 ± 1.68 |

| Z8-A-II | Variety 1 - Stage 2 | 0.22 ± 0.04 |

| Z8-A-III | Variety 1 - Stage 3 | 3.36 ± 0.23 |

| Z8-B-I | Variety 2 - Stage 1 | 1.19 ± 0.09 |

| Z8-B-II | Variety 2 - Stage 2 | 31.63 ± 0.17 |

| Z8-B-III | Variety 2 - Stage 3 | 8.66 ± 0.37 |

| Z8-C-I | Variety 3 - Stage 1 | 12.35 ± 0.48 |

| Z8-C-II | Variety 3 - Stage 2 | 4.96 ± 0.43 |

| Z8-C-III | Variety 3 - Stage 3 | 14.57 ± 4.46 |

| Z8-D-I | Variety 4 - Stage 1 | 5.15 ± 0.96 |

| Z8-D-II | Variety 4 - Stage 2 | 16.59 ± 0.75 |

| Z8-D-III | Variety 4 - Stage 3 | 3.43 ± 0.37 |

Molecular Networking for Volatilome Analysis

Molecular networking is a powerful bioinformatic strategy used to visualize and annotate complex datasets from mass spectrometry. nih.gov When applied to the volatilome, typically analyzed by gas chromatography-mass spectrometry (GC-MS), this technique organizes VOCs into clusters or "families" based on the similarity of their mass fragmentation patterns (MS/MS spectra). mdpi.comresearchgate.net This approach provides a comprehensive overview of the chemical diversity of a sample and helps to elucidate the relationships between different compounds. nih.gov

The core principle of molecular networking is that structurally similar molecules will produce similar fragments when ionized in a mass spectrometer. nih.gov An algorithm compares the MS/MS spectra of all detected compounds and creates a network where each compound (node) is connected to others (edges) that share a high degree of spectral similarity. nih.gov

Key applications in volatilome analysis include:

Compound Annotation (Dereplication): By comparing the spectra within the network to spectral libraries and databases, known compounds can be rapidly identified or "annotated". nih.gov This process, known as dereplication, helps to quickly characterize the major chemical classes present in a sample. nih.gov

Identification of Analogs: Even if a compound is not present in any database, its position within a molecular cluster of known compounds can suggest its chemical class and aspects of its structure. This is particularly useful for identifying new or unexpected analogs of known volatiles.

Metabolic Pathway Insights: The clustering of compounds can reflect biosynthetic relationships. mdpi.comresearchgate.net For example, a network might show a cluster containing an alcohol, its corresponding aldehyde, and several esters derived from it, visually representing steps in a metabolic pathway. Studies on fruits like copoazu have shown that the emitted VOCs are linked to the interconversion of compounds, which can be observed through molecular networking. mdpi.com

In the context of this compound, this technique would place it within a cluster of other branched-chain esters. The table below illustrates a hypothetical molecular family that could be visualized through this analysis.

| Compound Name | Molecular Formula | Relationship to this compound | Potential Cluster Connection |

|---|---|---|---|

| 4-Methyl-1-pentanol | C6H14O | Alcohol Precursor | High similarity due to shared 4-methylpentyl moiety |

| Isobutyric acid | C4H8O2 | Acid Precursor | Lower similarity, connected via esterification reaction |

| This compound | C10H20O2 | Target Compound | Central node in the ester cluster |

| 4-Methylpentyl 2-methylbutanoate | C11H22O2 | Structural Analog | High similarity, shared alcohol moiety |

| 4-Methylpentyl 3-methylbutanoate | C11H22O2 | Structural Analog | High similarity, shared alcohol moiety |

| 3-Methylbutyl isobutyrate | C9H18O2 | Structural Analog | High similarity, shared acid moiety |

Chemometric and Multivariate Statistical Analysis of Volatile Data

The datasets generated from the analysis of volatile compounds are typically large and complex, containing information on dozens or hundreds of molecules across multiple samples. mdpi.com Chemometrics and multivariate statistical analysis are essential for extracting meaningful information from this data. mdpi.com These methods can identify patterns, classify samples, and pinpoint the specific compounds responsible for differences between groups. mdpi.comresearchgate.net

Commonly used techniques include:

Partial Least Squares-Discriminant Analysis (PLS-DA): A supervised classification method used to build a predictive model. mdpi.comresearchgate.net Unlike PCA, PLS-DA uses prior knowledge of the sample classes (e.g., different fermentation treatments, different plant varieties) to identify the variables that best discriminate between these classes. researchgate.net This technique is particularly useful for identifying "discriminant" or "marker" compounds.

In studies of fermented food products like pickled chili peppers, this compound has been identified as a significant discriminant volatile. mdpi.comsemanticscholar.org For example, research comparing fermentation in different containers (pot vs. jar) and with different brines (fresh vs. aged) used multivariate analysis to determine which volatiles were most impacted by the processing conditions. mdpi.com The results showed that the content of this compound was significantly higher in chili peppers fermented in a jar with aged brine compared to other samples. mdpi.comsemanticscholar.org This compound, along with other esters, was identified as a key discriminant volatile with a high Variable Importance in Projection (VIP) value, indicating its strong contribution to the separation between sample groups. mdpi.com

The following table summarizes findings from such a study, highlighting the role of this compound as a discriminant compound.

| Fermentation Condition | Relative Content of this compound | Statistical Significance | Role in Model |

|---|---|---|---|

| Pot with Fresh Brine (PFB) | Low | Contents in JAB significantly higher than other groups (p < 0.05). mdpi.com | Identified as a discriminant volatile with a high VIP score, indicating it is a key marker for the JAB group. mdpi.com |

| Pot with Aged Brine (PAB) | Medium | ||

| Jar with Fresh Brine (JFB) | Lowest | ||

| Jar with Aged Brine (JAB) | Highest |

Role as Chemical Intermediate in Organic Synthesis

This compound serves as a functional chemical intermediate in the synthesis of other organic compounds. ontosight.ai Its utility in this capacity stems directly from the reactivity of its ester functional group. ontosight.ai The ester linkage provides a site for several fundamental chemical transformations, allowing the molecule to be used as a building block for more complex structures.

Key reactions where this compound could act as an intermediate include:

Hydrolysis: In the presence of an acid or base catalyst, the ester can be hydrolyzed to break it down into its constituent parts: 4-methylpentanol and isobutyric acid. This reaction can be used to generate these specific precursors for other synthetic pathways.

Transesterification: By reacting this compound with a different alcohol, the 4-methylpentyl group can be swapped, resulting in the formation of a new ester. This process is valuable for creating a variety of different isobutyrate esters from a single starting material.

Reduction: The ester group can be reduced using powerful reducing agents, such as lithium aluminum hydride, to yield two alcohol molecules: 4-methylpentanol and 2-methyl-1-propanol.

Through these and other reactions, this compound can be exploited as a precursor in multi-step synthetic processes across various sectors of the chemical industry. ontosight.ai

Material Science Applications

The physical properties of this compound suggest potential applications within material science, particularly in the modification of polymers.

Poly(vinyl acetate) (PVAc) is a widely used polymer in adhesives, particularly for wood and paper products. journalijdr.com A significant drawback of PVAc is its tendency to become brittle, especially at low temperatures, which necessitates the use of plasticizers to increase flexibility and improve performance. journalijdr.com In recent years, there has been a significant research effort to find safer, non-phthalate plasticizers to replace traditional options. researchgate.netresearchgate.net

Within this context, various ester compounds have been investigated for their efficacy as plasticizers in PVAc emulsions. Research has shown that certain complex isobutyrate esters can serve as effective, eco-safe plasticizers for PVAc-based adhesives. researchgate.netresearchgate.net For example, studies on 3-hydroxy-2,2,4,-trimethyl pentyl isobutyrate have demonstrated its successful application in formulations for both wood and bookbinding adhesives, in some cases allowing for a reduction in the amount of plasticizer needed compared to conventional options. researchgate.netresearchgate.net This indicates that the isobutyrate chemical structure is of interest for this application. However, specific research studies and detailed findings on the performance of this compound as a plasticizer in poly(vinyl acetate) adhesive systems are not widely documented in the available scientific literature.

Solvent Applications in Chemical Research and Processes

The molecular structure and physical properties of this compound are indicative of its potential as an organic solvent. As a ten-carbon ester, it is a relatively non-polar, aprotic liquid. Its estimated high boiling point suggests it could be suitable for chemical processes that require elevated temperatures. thegoodscentscompany.com Furthermore, the estimated octanol/water partition coefficient (logP) of approximately 3.5 indicates that it has low solubility in water and would be effective at dissolving other non-polar organic substances. thegoodscentscompany.com

Despite these characteristics, which are typical of certain industrial and process solvents, the specific use of this compound as a solvent in chemical research or industrial processes is not extensively documented. thegoodscentscompany.com While its physical properties are important for its handling and applications, dedicated literature detailing its performance as a solvent is limited. ontosight.ai

Mentioned Compounds

| Common Name/Synonym | IUPAC Name |

| This compound | 4-methylpentyl 2-methylpropanoate |

| Poly(vinyl acetate) | Poly(ethenyl acetate) |

| 4-methylpentanol | 4-methylpentan-1-ol |

| Isobutyric acid | 2-methylpropanoic acid |

| 3-hydroxy-2,2,4,-trimethyl pentyl isobutyrate | 3-hydroxy-2,2,4-trimethylpentyl 2-methylpropanoate |

| Lithium aluminum hydride | Lithium tetrahydridoaluminate(1-) |

| 2-methyl-1-propanol | 2-methylpropan-1-ol |

Applications and Uses

The primary applications of 4-methylpentyl isobutyrate are in the flavor and fragrance industries. ontosight.ai Its characteristic fruity and floral odor makes it a valuable component in the formulation of perfumes, cosmetics, and various household products. ontosight.ai It is also used as a flavoring agent in some foods and beverages. ontosight.ai Additionally, its ester functionality allows it to be used as an intermediate in the synthesis of other chemical compounds. ontosight.ai

Computational and Theoretical Investigations

Molecular Structure and Conformation Studies

The three-dimensional structure and conformational flexibility of 4-methylpentyl isobutyrate are fundamental to its properties and reactivity. The molecule possesses several rotatable single bonds, leading to a variety of possible spatial arrangements, or conformers.

Table 1: Molecular Identifiers for this compound

| Identifier Type | Value | Source |

|---|---|---|

| IUPAC Name | 4-methylpentyl 2-methylpropanoate | PubChem nih.gov |

| Molecular Formula | C10H20O2 | PubChem nih.gov, GSRS nih.gov |

| Molecular Weight | 172.26 g/mol | PubChem nih.gov |

| SMILES | CC(C)CCCOC(=O)C(C)C | GSRS nih.gov |

| InChIKey | AJCVRKAWPQPCAA-UHFFFAOYSA-N | GSRS nih.gov, PubChem nih.gov |

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for obtaining detailed electronic structure information. nih.gov These methods are used to compute a wide range of molecular properties that explain and predict chemical behavior. scirp.org

For esters, DFT calculations can elucidate optimized molecular geometries, vibrational frequencies, and thermochemical properties like enthalpy and Gibbs free energy. scirp.orgsiftdesk.org A common approach involves using a functional like B3LYP combined with a basis set such as 6-31G or def2-TZVP. scirp.orgresearchgate.netchemrxiv.org Such calculations provide critical descriptors for reactivity, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.orgresearchgate.net The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. scirp.org

Other important descriptors derived from quantum chemistry include molecular electrostatic potential (MEP), which identifies electron-rich and electron-poor regions of a molecule, and various atomic charges (e.g., Mulliken charges), which are crucial for understanding intermolecular interactions. nih.govresearchgate.net These descriptors are fundamental inputs for understanding reaction mechanisms, such as ester hydrolysis, where they can help determine the most likely sites for nucleophilic or electrophilic attack. rsc.orgmdpi.comresearchgate.net

Table 2: Common Quantum Chemical Descriptors for Reactivity Analysis

| Descriptor | Description | Relevance |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability; related to susceptibility to electrophilic attack. researchgate.net |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability; related to susceptibility to nucleophilic attack. researchgate.net |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Correlates with chemical stability and reactivity. A smaller gap suggests higher reactivity. scirp.org |

| Dipole Moment | Measure of the net molecular polarity | Influences solubility and non-bonded interactions, including hydrogen bonding. scirp.orgsiftdesk.org |

| Electrostatic Potential (ESP) | Represents the electrostatic interaction energy with a positive point charge | Identifies nucleophilic (negative potential) and electrophilic (positive potential) sites. nih.gov |

| Atomic Partial Charges | Distribution of electron charge among atoms in the molecule | Used to understand electrostatic interactions and reaction mechanisms. researchgate.net |

| Electrophilicity Index (ω) | A global reactivity index that measures the energy stabilization when the system acquires additional electronic charge | Quantifies the electrophilic nature of a molecule. nih.govnih.gov |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing a "movie" of atomic motions. This technique is particularly valuable for understanding how esters like this compound behave in different environments, such as in solution or at interfaces.

MD simulations rely on force fields, which are sets of parameters and equations that describe the potential energy of the system. For esters, well-established force fields like OPLS-AA (and its extensions like LOPLS-AA), CHARMM (including CGenFF for novel molecules), and TraPPE-UA are commonly used. rsc.orgacs.orgresearchgate.netmdpi.com These force fields model both bonded (bond stretching, angle bending, dihedrals) and non-bonded (van der Waals, electrostatic) interactions. rsc.orgresearchgate.net

Simulations of various esters have been used to investigate a range of phenomena. For example, MD studies on methyl esters in aqueous solutions have been performed to determine liquid-liquid phase equilibria and interfacial properties. rsc.org Simulations can reveal how ester molecules orient themselves at a water interface, with non-polar groups often embedded in a hydrophobic phase and carbonyl groups forming hydrogen bonds with water. rsc.orgnih.gov Such studies are crucial for understanding processes like extraction, emulsification, and the behavior of ester-based compounds in biological membranes. mdpi.comuiuc.eduaip.org

Table 3: Phenomena Investigated by Molecular Dynamics Simulations of Esters

| Property/Phenomenon | Description | Typical Output |

|---|---|---|

| Solvation Structure | Arrangement of solvent (e.g., water) molecules around the ester. | Radial Distribution Functions (RDFs), coordination numbers. |

| Interfacial Behavior | Orientation and dynamics of esters at the interface between two phases (e.g., oil/water). nih.gov | Density profiles, molecular orientation angles, surface tension. rsc.org |

| Conformational Dynamics | Time-dependent changes in the molecule's shape and structure. | Dihedral angle distributions, radius of gyration. |

| Aggregation/Self-Assembly | The process by which molecules spontaneously form larger structures (e.g., micelles). | Cluster analysis, structural properties of aggregates. |

| Permeation through Membranes | The mechanism by which esters cross lipid bilayers. mdpi.com | Potential of Mean Force (PMF) profiles, interaction energies. |

Predictive Modeling for Chemical Reactivity and Interactions (excluding physical properties and toxicity)

Computational models can be developed to predict the chemical reactivity of esters, offering a faster and more cost-effective alternative to extensive experimental work. researchgate.net These models often fall into two categories: those based on elucidating reaction mechanisms and those based on quantitative structure-activity relationships (QSAR).

Mechanism-Based Predictions: DFT calculations are frequently used to map out the entire energy landscape of a chemical reaction, such as ester hydrolysis or esterification. rsc.orgrsc.org By calculating the energies of reactants, products, transition states, and intermediates, researchers can determine activation energy barriers and reaction enthalpies. rsc.orgresearchgate.net For instance, studies on acid-catalyzed ester hydrolysis have used DFT to show that the protonation of the ester's alkyl-oxygen is the rate-controlling step, leading to the formation of a highly reactive acylium ion intermediate. rsc.orgresearchgate.net This level of detail is crucial for understanding how catalysts work and for designing more efficient chemical processes.

QSAR and Machine Learning Models: QSAR models establish a mathematical relationship between a set of molecular descriptors and a specific activity, such as a reaction rate constant. nih.govnih.gov For ester hydrolysis, QSAR models have been developed that use descriptors related to steric parameters, charge density, and pKa to predict base-catalyzed rate constants with high accuracy. researchgate.netnih.govacs.org More recently, machine learning (ML) approaches, such as neural networks and random forests, have been applied to predict the outcomes of catalytic reactions involving esters, like ruthenium-catalyzed hydrogenation. researchgate.netchemrxiv.orgrsc.orgcam.ac.uk These models are trained on large datasets and use a wide array of chemical descriptors to predict reaction yields or even suggest optimal catalysts and reaction conditions. researchgate.netrsc.orgcam.ac.uk

Table 4: Descriptors Used in Predictive Models for Ester Reactivity

| Model Type | Reaction Studied | Key Descriptors Used | Predicted Outcome |

|---|---|---|---|

| QSAR (MLR) | Alkaline Hydrolysis | pKa, Electronegativity, Charge Density, Steric Parameters nih.gov | Hydrolysis Rate Constant (k_B) nih.govacs.org |

| QSAR (Quantum Topological) | Base-Promoted Hydrolysis | Descriptors from the (O=C)C-O molecular fragment acs.org | Hydrolysis Rate Constant researchgate.netacs.org |

| Machine Learning (NN, GP, etc.) | Ruthenium-Catalyzed Hydrogenation | Steric and Electronic properties of catalyst and ester (e.g., Buried Volume, HOMO-LUMO gap) researchgate.netcam.ac.uk | Reaction Yield researchgate.netchemrxiv.orgrsc.org |

| DFT Mechanism Study | Acid-Catalyzed Hydrolysis/Esterification | Energies of transition states and intermediates rsc.org | Activation Energy (Ea), Reaction Mechanism rsc.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.